N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide

Carboxylesterase 2 Irinotecan Pharmacokinetic modulation

Selective hCES2 inhibitor (Ki=42 nM) with >100-fold potency over unsubstituted benzamides. Crystalline solid (mp 140–141°C) ensures batch reproducibility. Ideal for prodrug activation, cancer stem cell screening, and SAR studies. ≥98% purity, gram-to-kilogram custom synthesis available.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
Cat. No. B12985586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4,5-dimethoxyphenyl)acetamide
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC
InChIInChI=1S/C17H17NO4/c1-11(19)18-14-10-16(22-3)15(21-2)9-13(14)17(20)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,18,19)
InChIKeyFXOJLCNTDLRHSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide (CAS 314272-81-6) – Physicochemical Baseline and Analytical Identity for Procurement


N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide is a small-molecule benzamide derivative with the molecular formula C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol . The compound exhibits a predicted density of 1.203±0.06 g/cm³ and a predicted boiling point of 539.4±50.0 °C . Its experimentally determined melting point is reported as 140–141 °C (recrystallized from dichloromethane/hexane), confirming a well-defined crystalline solid state suitable for analytical and formulation development . Key structural features include a central acetamide core, a benzoyl moiety, and 4,5-dimethoxy substitution on the phenyl ring, which collectively define its pharmacophore identity .

N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide – Why Generic Acetamide/Benzamide Analogs Cannot Be Substituted in Focused Discovery Programs


Generic substitution of N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide with simpler benzamides, acetamides, or even close regioisomers is precluded by its unique combination of (1) a specific 2-benzoyl-4,5-dimethoxyphenyl core that directs a potent and selective inhibition profile against human carboxylesterase 2 (hCES2), and (2) a crystalline solid-state identity that ensures batch-to-batch reproducibility for in vitro and in vivo pharmacology. The 4,5-dimethoxy substitution pattern on the phenyl ring is not arbitrary; related structure–activity relationship (SAR) studies on substituted benzamide derivatives demonstrate that even minor positional modifications (e.g., moving a single methoxy group from the 2- to the 3- or 4-position) can alter enzyme inhibitory activity by over an order of magnitude, with IC₅₀ values ranging from 8.7 μM to >149 μM across close analogs [1]. Consequently, procurement of the exact compound—as opposed to a “similar” benzamide scaffold—is essential to reproduce the quantitative target engagement data that underpin its use in hCES2 inhibition, cancer stem cell screening, and pharmacokinetic modulation studies [2].

N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide – Comparator-Based Evidence Guide for Differentiated Scientific Selection


hCES2 Inhibition: 42 nM Ki Affords >100-Fold Potency Advantage Over Unsubstituted Benzamide Baseline

In a head-to-head in vitro enzyme inhibition assay using human liver microsomes, N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide displayed a competitive inhibition constant (Kᵢ) of 42 nM against human carboxylesterase 2 (hCES2) [1]. This is >100-fold more potent than the unsubstituted benzamide baseline (IC₅₀ ≈ 8.7 μM for the 2-Me benzamide derivative under analogous enzyme inhibition conditions), underscoring the critical contribution of the 2-benzoyl-4,5-dimethoxy substitution motif to target engagement [2]. The compound also yielded an IC₅₀ value of 20 nM in the same microsomal assay, confirming its low-nanomolar inhibitory capacity [1]. By contrast, simple benzamide analogs without the benzoyl-dimethoxy pharmacophore lose >95% of this inhibitory potency, as evidenced by SAR data for 2-OMe (IC₅₀ = 90 μM) and 4-OMe (IC₅₀ = 149 μM) derivatives [2].

Carboxylesterase 2 Irinotecan Pharmacokinetic modulation

Cancer Stem Cell Inhibition: Single-Digit Micromolar Activity in Phenotypic HTS, Differentiated from Inactive Class Analogs

In a luminescence-based cell-based high-throughput screen (HTS) designed to identify inhibitors of cancer stem cell (CSC) proliferation, N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide demonstrated an activity threshold of ≤1 μM [1]. Of 45 compounds tested in the same dose–response panel (2058-01_Inhibitor_Dose_DryPowder_Activity_Set5), only 6 exhibited activity at or below 1 μM, placing this compound in the top 13% of the screening set for this specific phenotypic endpoint [1]. While direct comparator data for closely related acetamides is not available in the same assay, the broader class of simple benzamides and acetamides typically exhibits IC₅₀ values >10–100 μM in similar CSC models, making the ≤1 μM threshold a meaningful differentiator for hit-to-lead or chemical probe selection [2].

Cancer stem cells High-throughput screening Phenotypic assay

Crystalline Solid-State Identity Confirmed by Single-Crystal X‑Ray Diffraction – Enabling Reproducible Formulation and QC

Single-crystal X‑ray diffraction analysis has been performed on N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide, confirming its crystalline nature and providing unambiguous atomic coordinates [1]. The molecule is nearly planar (torsion angle -179° for C(4)-C(7)-C(8)-C(9)), and intermolecular packing is governed by van der Waals interactions, with a closest contact distance of 3.647 Å between O(3) and C(4) [1]. This level of structural characterization stands in contrast to many early-stage benzamide analogs, which are often amorphous solids or oils lacking defined crystal forms, thereby complicating reproducible weighing, dissolution, and long-term stability assessment [2]. The experimentally determined melting point of 140–141 °C further corroborates the crystalline purity and provides a routine quality-control metric .

Crystal structure Polymorph control Quality control

≥98% Purity with Scalable Custom Synthesis – Differentiated Supply Chain Reliability

Commercial suppliers offer N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide at a guaranteed purity of ≥98% (NLT 98%), with batch-specific Certificates of Analysis (CoA) and structural confirmation data provided . Synthesis can be scaled from gram to kilogram quantities under a single, traceable manufacturing process, ensuring consistency across research and preclinical development phases . In contrast, many closely related acetamide derivatives (e.g., N-(2-(2,4-dichlorobenzoyl)-4,5-dimethoxyphenyl)acetamide) are less frequently stocked or offered only at lower purities (e.g., 95–97%) without the same level of analytical documentation or scalability .

Custom synthesis Analytical QC Chemical procurement

N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide – Evidence-Driven Application Scenarios for Focused R&D and Procurement


hCES2 Inhibition and Irinotecan (CPT-11) Pharmacokinetic Modulation

Leverage the compound's 42 nM Kᵢ for human carboxylesterase 2 (hCES2) to investigate the role of CES2 in prodrug activation and detoxification pathways, particularly for the anticancer agent irinotecan. The >100-fold potency advantage over unsubstituted benzamides (IC₅₀ = 8.7 μM) ensures that the compound can be used at low, non-cytotoxic concentrations in cellular and in vivo models, minimizing off-target effects. [1]

Chemical Probe for Cancer Stem Cell (CSC) Inhibition in Phenotypic Screening Cascades

With demonstrated activity ≤1 μM in a validated CSC proliferation HTS, the compound serves as a well-characterized starting point for hit-to-lead optimization in oncology. The single-digit micromolar potency distinguishes it from the majority of simple benzamide/acetamide analogs, which typically require >10 μM to achieve similar phenotypic effects. [2]

Crystallography-Enabled Medicinal Chemistry and Formulation Development

The fully solved single-crystal structure and well-defined melting point (140–141 °C) enable structure-based drug design, polymorph screening, and the development of robust analytical methods (e.g., HPLC, DSC). This reduces ambiguity in early formulation and ensures reproducible dosing for in vivo pharmacology studies.

Scalable Procurement for Hit-to-Lead and Preclinical Development

Procure the compound at ≥98% purity with full CoA documentation from suppliers offering gram-to-kilogram custom synthesis. This eliminates supply chain bottlenecks and maintains batch-to-batch consistency, which is critical for reproducible SAR exploration and preclinical toxicology assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.